Magnalgin
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Overview
Description
Metamizole magnesium, also known as dipyrone magnesium, is a non-opioid analgesic and antipyretic compound. It belongs to the pyrazolone class of drugs and is widely used for its potent pain-relieving and fever-reducing properties. Metamizole magnesium is available in various forms, including tablets, injections, and oral solutions. Despite its effectiveness, it has been banned in several countries due to concerns over severe adverse effects, such as agranulocytosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metamizole magnesium is synthesized through a series of chemical reactions involving the condensation of methylamine with 4-methylaminoantipyrine, followed by sulfonation with methanesulfonyl chloride. The resulting product is then reacted with magnesium salts to form metamizole magnesium .
Industrial Production Methods
In industrial settings, metamizole magnesium is produced using controlled-release formulations. The active ingredient is coated with a fatty compound through melt granulation or co-grinding, and then mixed with hydrophilic polymers and suitable excipients to form tablets .
Chemical Reactions Analysis
Types of Reactions
Metamizole magnesium undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is particularly susceptible to hydrolysis in the presence of water and oxygen .
Common Reagents and Conditions
Hydrolysis: Sodium sulfite is commonly used to inhibit the hydrolysis of metamizole during sample preparation.
Oxidation and Reduction:
Major Products Formed
The primary active metabolite of metamizole magnesium is 4-methylaminoantipyrine (MAA), which is further metabolized in the liver to form other active metabolites .
Scientific Research Applications
Metamizole magnesium has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Medicine: Widely used for pain management, especially in cases of acute injury, postoperative pain, and cancer pain.
Industry: Employed in the formulation of controlled-release pharmaceutical products.
Mechanism of Action
Metamizole magnesium exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins, which are mediators of pain and inflammation . Additionally, it may activate cannabinoid and opioidergic systems, contributing to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Paracetamol (Acetaminophen): Another non-opioid analgesic and antipyretic, but with a different mechanism of action.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with both analgesic and anti-inflammatory properties.
Aspirin: An NSAID that also has antiplatelet effects.
Uniqueness
Metamizole magnesium is unique due to its potent analgesic and antipyretic effects combined with a favorable gastrointestinal tolerability profile . its potential to cause severe adverse effects, such as agranulocytosis, distinguishes it from other similar compounds .
Properties
CAS No. |
63372-86-1 |
---|---|
Molecular Formula |
C26H34MgN6O8S2+2 |
Molecular Weight |
647.0 g/mol |
IUPAC Name |
magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylazaniumyl]methanesulfonate |
InChI |
InChI=1S/2C13H17N3O4S.Mg/c2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h2*4-8H,9H2,1-3H3,(H,18,19,20);/q;;+2 |
InChI Key |
NHMUJYOBLYTIKO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNCS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNCS(=O)(=O)[O-].[Mg+2] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[NH+](C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)[NH+](C)CS(=O)(=O)[O-].[Mg+2] |
Synonyms |
(T-4)-Bis[[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonato]magnesium; [(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Magnesium Complex; Magnalgin; Magnesium Dipyrone; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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